2-Trifluoromethanesulfonylpyridine-3-carboxylic acid
Overview
Description
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid is a chemical compound that features a trifluoromethanesulfonyl group attached to a pyridine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethanesulfonylpyridine-3-carboxylic acid typically involves the introduction of the trifluoromethanesulfonyl group to a pyridine derivative. One common method is the reaction of pyridine-3-carboxylic acid with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the trifluoromethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated for coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC) or coupling agents like HATU are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethanesulfonyl derivatives, while coupling reactions can produce amides or esters.
Scientific Research Applications
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique properties make it a valuable intermediate in the synthesis of drugs with enhanced biological activity and stability.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to modify the biological activity of target compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 2-Trifluoromethanesulfonylpyridine-3-carboxylic acid involves its ability to interact with various molecular targets through its functional groups. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, enhancing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Another compound with a trifluoromethanesulfonyl group, used in similar applications but with different reactivity and properties.
Trifluoromethylpyridine: A related compound with a trifluoromethyl group instead of a trifluoromethanesulfonyl group, used in pharmaceuticals and agrochemicals.
Uniqueness
2-Trifluoromethanesulfonylpyridine-3-carboxylic acid is unique due to the combination of the trifluoromethanesulfonyl group and the carboxylic acid group on the pyridine ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPLSZPZRCGNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204213 | |
Record name | 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-71-9 | |
Record name | 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Trifluoromethyl)sulfonyl]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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